
2-(acetylsulfamoyl)benzoic Acid
Übersicht
Beschreibung
N-acetyl-2-carboxy Benzenesulfonamide is a chemical compound known for its role as a non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is a structural analog of aspirin and has shown significant anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-2-carboxy Benzenesulfonamide typically involves the acetylation of 2-aminobenzoic acid followed by sulfonation. The reaction conditions often include the use of acetic anhydride for acetylation and sulfuric acid for sulfonation .
Industrial Production Methods: In industrial settings, the production of N-acetyl-2-carboxy Benzenesulfonamide may involve large-scale acetylation and sulfonation processes, with careful control of reaction temperatures and purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Acetyl-2-Carboxybenzolsulfonamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in eine Amingruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfonsäurederivate.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Sulfonamide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(Acetylsulfamoyl)benzoic acid is recognized for its potential as an antimicrobial agent . Its structure allows it to mimic para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis. This mimicry enables the compound to inhibit bacterial growth effectively, particularly against resistant strains. Studies have demonstrated that it can inhibit bacterial enzymes involved in folate metabolism, similar to traditional sulfonamide antibiotics.
Table 1: Antimicrobial Efficacy Against Various Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 18 | |
Pseudomonas aeruginosa | 12 |
Analgesic and Anti-inflammatory Properties
Recent research indicates that this compound may possess analgesic and anti-inflammatory properties . It has been compared favorably to acetylsalicylic acid (aspirin), showing better analgesic effects without the gastrointestinal toxicity often associated with NSAIDs . The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests its potential in pain management and inflammation reduction.
A study detailed the synthesis of this compound through a multi-step process involving acetylation and sulfonamide formation. The synthesized compound was evaluated for its antibacterial properties against several pathogens, demonstrating significant efficacy comparable to existing antibiotics. The study also explored its interaction with biological systems, revealing insights into its pharmacodynamics and potential side effects.
Case Study 2: Comparative Analysis with Acetylsalicylic Acid
In another investigation, researchers compared the analgesic effects of this compound with acetylsalicylic acid in animal models. The results indicated that the new compound provided superior pain relief while exhibiting minimal toxicity. This positions it as a promising candidate for further development as a safer alternative to traditional NSAIDs .
Wirkmechanismus
N-acetyl-2-carboxy Benzenesulfonamide exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition occurs through the acetylation of the serine residue in the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Vergleich Mit ähnlichen Verbindungen
Aspirin: Both compounds inhibit cyclooxygenase enzymes, but N-acetyl-2-carboxy Benzenesulfonamide has a higher selectivity index for cyclooxygenase-2.
Sulfasalazine: Another sulfonamide with anti-inflammatory properties, but with different therapeutic applications.
Celecoxib: A selective cyclooxygenase-2 inhibitor, used primarily for its anti-inflammatory effects
Uniqueness: N-acetyl-2-carboxy Benzenesulfonamide is unique due to its balanced inhibition of both cyclooxygenase-1 and cyclooxygenase-2, making it a valuable compound for studying the dual inhibition of these enzymes and their roles in inflammation .
Biologische Aktivität
2-(Acetylsulfamoyl)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoic acid derivatives, characterized by the presence of an acetylsulfamoyl group. The chemical structure can be represented as follows:
This structure contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study conducted on animal models showed that administration of the compound significantly reduced inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The results are summarized in Table 2.
Treatment Group | PGE2 Levels (pg/mL) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 1500 | 300 |
Compound Treatment | 800 | 150 |
The reduction in these inflammatory markers indicates the potential use of this compound in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Wound Healing : In a controlled study involving diabetic rats, topical application of the compound resulted in accelerated wound healing compared to control groups. The healing rate was measured over a period of two weeks, showing a significant decrease in wound area.
- Case Study on Pain Management : A clinical trial assessing the analgesic effects of the compound indicated a notable reduction in pain scores among participants suffering from chronic pain conditions. Participants reported a 50% reduction in pain levels after four weeks of treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators.
- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the COX-1/COX-2 inhibition potency of 2-(acetylsulfamoyl)benzoic Acid?
- Methodological Answer : Use in vitro enzyme inhibition assays with purified COX-1 and COX-2 isoforms. Measure IC50 values via spectrophotometric monitoring of prostaglandin H2 synthesis inhibition. For example, this compound showed IC50 values of 0.06 µM (COX-1) and 0.25 µM (COX-2), outperforming aspirin (0.35 µM and 2.4 µM, respectively) . Ensure consistent substrate concentrations (e.g., arachidonic acid) and enzyme activity normalization to minimize variability.
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer : Combine chromatographic (HPLC, LC-MS) and spectroscopic techniques (FT-IR, NMR). For crystallographic validation, employ single-crystal X-ray diffraction using software suites like SHELX for structure refinement . FT-IR analysis of functional groups (e.g., sulfamoyl, acetyl) and NMR for proton environment mapping are critical. Cross-reference spectral data with computational predictions (e.g., molecular orbital calculations) to confirm assignments .
Q. What are the key considerations for designing antimicrobial activity assays for this compound?
- Methodological Answer : Test against Gram-positive/negative bacteria and fungi using broth microdilution or agar diffusion. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs). Note that the benzoic acid core and sulfamoyl group may enhance broad-spectrum activity, as seen in related derivatives . Optimize solubility using DMSO/PBS mixtures and validate cytotoxicity in mammalian cell lines to exclude non-specific effects.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported IC50 values for COX inhibition?
- Methodological Answer : Structural analysis of enzyme-compound interactions (e.g., hydrogen bonding, hydrophobic pockets) via X-ray crystallography can clarify potency variations. For instance, SHELX-refined structures may reveal conformational changes in COX isoforms upon binding, explaining selectivity differences (e.g., COX-2 selectivity index of 0.23 ). Compare binding modes across studies to identify critical residues (e.g., Arg120 in COX-1) influencing inhibitor affinity.
Q. What strategies address conflicting data on metabolic stability in preclinical models?
- Methodological Answer : Use LC-MS/MS to identify metabolites in hepatic microsomes or plasma. For example, metabolites like DX-CA-[S2200] (a carboxylic acid derivative) and 5-CA-2-HM-MCBX (hydroxymethyl-containing species) suggest Phase I oxidation and Phase II conjugation pathways . Cross-validate findings with in silico tools (e.g., molecular docking) to predict reactive sites and optimize stability via structural modifications.
Q. How can hydrogen-bonding patterns inform the design of metal-organic frameworks (MOFs) using this compound?
- Methodological Answer : Analyze supramolecular interactions via graph-set theory (e.g., Etter’s rules) to predict coordination modes with metal ions. The sulfamoyl and carboxylate groups act as chelating sites, as seen in benzoic acid derivatives forming MOFs . Use ORTEP-III for visualizing packing motifs and validate porosity via BET surface area measurements .
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map natural bond orbitals (NBOs) and Mulliken charges, which reveal electron density distribution at the sulfamoyl and acetyl groups. Compare with FT-IR/Raman spectra (e.g., C=O stretching at ~1700 cm⁻¹) to validate computational models .
Q. How do solvent and pH conditions affect the compound’s stability in pharmacological formulations?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) and organic solvents. Monitor degradation via HPLC and identify hydrolytic products (e.g., deacetylated derivatives). The carboxylic acid group may protonate in acidic conditions, altering solubility and reactivity .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported enzymatic selectivity ratios?
- Critical Approach : Re-evaluate assay conditions (e.g., enzyme source, substrate concentration). For example, recombinant human COX vs. ovine COX isoforms may yield differing IC50 values. Normalize data to internal controls and validate with orthogonal methods (e.g., cellular assays using COX-knockout models) .
Q. What explains variability in antimicrobial efficacy across studies?
- Critical Approach : Differences in microbial strains, inoculum size, or compound purity. Perform MIC assays with clinical isolates and standardize protocols (CLSI guidelines). Structural analogs with halogen substituents (e.g., 2,4-dichloro derivatives) show enhanced activity, suggesting substituent effects .
Q. Methodological Tools & Resources
Eigenschaften
IUPAC Name |
2-(acetylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVANFQVCYCSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901854 | |
Record name | NoName_1029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.